3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Description
3-(MORPHOLINE-4-SULFONYL)-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C25H22N4O5S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H22N4O5S/c30-23(19-8-5-11-22(17-19)35(31,32)29-12-14-33-15-13-29)26-21-10-4-9-20(16-21)25-28-27-24(34-25)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,30) |
InChI Key |
JLEDJEMQJYNBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the morpholine-4-sulfonyl group: This step involves the reaction of morpholine with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling reactions: The final step involves coupling the oxadiazole intermediate with the morpholine-4-sulfonyl intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(MORPHOLINE-4-SULFONYL)-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(MORPHOLINE-4-SULFONYL)-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINE-4-SULFONYL)-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-benzyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol
- 4-(3-Chloro-phenyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-(MORPHOLINE-4-SULFONYL)-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, enhances its potential for use in medicinal chemistry and materials science.
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